molecular formula C13H12Cl2N4S B279347 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279347
M. Wt: 327.2 g/mol
InChI Key: UASYYMRFDOJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent pharmacological activity. This compound has been found to exhibit a range of interesting effects, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers working with this compound.

Future Directions

There are several future directions for research on 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more potent derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more studies on the potential toxicity of this compound and its derivatives, as well as their potential applications in clinical settings.

Synthesis Methods

The synthesis of 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 2,5-dichlorobenzoyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide in the presence of triethylamine to yield the final product.

Scientific Research Applications

The potential applications of 6-(2,5-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been found to exhibit a range of interesting pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

properties

Molecular Formula

C13H12Cl2N4S

Molecular Weight

327.2 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12Cl2N4S/c1-7(2)5-11-16-17-13-19(11)18-12(20-13)9-6-8(14)3-4-10(9)15/h3-4,6-7H,5H2,1-2H3

InChI Key

UASYYMRFDOJBQQ-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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